molecular formula C17H17NO3 B2840503 Methyl 3-[(2-phenylethyl)carbamoyl]benzoate CAS No. 925159-24-6

Methyl 3-[(2-phenylethyl)carbamoyl]benzoate

Cat. No.: B2840503
CAS No.: 925159-24-6
M. Wt: 283.327
InChI Key: BCCKIIRLHFEWLK-UHFFFAOYSA-N
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Description

Methyl 3-[(2-phenylethyl)carbamoyl]benzoate is an organic compound with the molecular formula C17H17NO3. It is known for its potential biological activity and diverse applications in scientific research. The compound is characterized by a benzoate ester linked to a phenylethyl carbamoyl group, which contributes to its unique chemical properties .

Properties

IUPAC Name

methyl 3-(2-phenylethylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCKIIRLHFEWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Methyl 3-[(2-phenylethyl)carbamoyl]benzoate may involve large-scale esterification and carbamoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-phenylethyl)carbamoyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted benzoates, alcohols, and carbamoyl derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Methyl 3-[(2-phenylethyl)carbamoyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-phenylethyl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-phenylethyl)carbamoyl]butanoate
  • Methyl 3-[(2-phenylethyl)carbamoyl]propanoate
  • Methyl 3-[(2-phenylethyl)carbamoyl]pentanoate

Uniqueness

Methyl 3-[(2-phenylethyl)carbamoyl]benzoate stands out due to its specific ester and carbamoyl groups, which confer unique chemical properties and biological activity. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

Methyl 3-[(2-phenylethyl)carbamoyl]benzoate (CAS Number: 925159-24-6) is an organic compound with a molecular formula of C17H17NO3. It possesses a unique structure characterized by a benzoate ester linked to a phenylethyl carbamoyl group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly in the context of enzyme inhibition and receptor binding.

This compound exhibits various chemical properties that influence its biological activity. The compound can undergo several types of reactions, including oxidation, reduction, and substitution, which can modify its functional groups and affect its interaction with biological targets.

Mechanism of Action:
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. Its structure enables it to bind effectively to these targets, modulating their activity and influencing biochemical pathways. This interaction can lead to significant changes in cellular processes, contributing to its biological effects.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition: The compound has been studied for its potential as an inhibitor of certain enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.
  • Antiviral Properties: Preliminary studies suggest that derivatives of this compound may have antiviral activity, particularly against HIV protease .
  • Anti-inflammatory Effects: There are indications that the compound may also possess anti-inflammatory properties, making it a candidate for further investigation in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • HIV Protease Inhibition:
    • A study designed novel inhibitors based on structural insights from HIV protease complexes. This compound showed promise as a scaffold for developing potent inhibitors against HIV protease, exhibiting improved binding affinity compared to earlier compounds .
  • Screening Against Bacterial Enzymes:
    • In screening efforts against Klebsiella pneumoniae OXA-48 β-lactamase, several compounds related to this compound demonstrated significant inhibitory activity, suggesting potential applications in combating antibiotic resistance .
  • Pharmacological Profiling:
    • The pharmacological profile of the compound was assessed through various assays. Results indicated that modifications to the phenyl ring could enhance activity against specific targets, highlighting the importance of structural optimization in drug design.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological Activity
Methyl 3-[(2-phenylethyl)carbamoyl]butanoateEster with carbamoyl groupModerate enzyme inhibition
Methyl 3-[(2-phenylethyl)carbamoyl]propanoateEster with carbamoyl groupLow antiviral activity
Methyl 3-[(2-phenylethyl)carbamoyl]pentanoateEster with carbamoyl groupMinimal biological activity

This compound stands out due to its specific structural features that confer unique reactivity and potency compared to similar compounds.

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